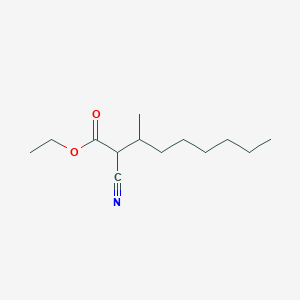
Ethyl 2-cyano-3-methylnonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-methylnonanoate is an organic compound with the molecular formula C13H23NO2. It is a member of the cyanoacrylate family, which is known for its adhesive properties. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-methylnonanoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with an aldehyde in the presence of a base such as sodium ethoxide. The reaction is typically carried out in ethanol at reflux temperature for about an hour or at room temperature for a longer period .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-methylnonanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-cyano-3-methylnonanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of adhesives and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-methylnonanoate involves its interaction with various molecular targets. In biological systems, it can increase levels of reactive oxygen species, leading to oxidative stress and cellular dysfunction. This mechanism is particularly relevant in its antimicrobial activity, where it disrupts bacterial cell membranes and induces cell death .
Comparison with Similar Compounds
Ethyl 2-cyano-3-methylnonanoate can be compared with other cyanoacrylate compounds such as ethyl 2-cyano-3-methyl-2-nonenoate and ethyl 2-cyano-3-methyl-2-octenoate. These compounds share similar adhesive properties but differ in their molecular structures and specific applications. This compound is unique due to its specific molecular configuration, which imparts distinct chemical reactivity and biological activity .
Similar Compounds
- Ethyl 2-cyano-3-methyl-2-nonenoate
- Ethyl 2-cyano-3-methyl-2-octenoate
- Ethyl 2,3-dimethyl-2-nonenoate
Properties
CAS No. |
38091-78-0 |
|---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
ethyl 2-cyano-3-methylnonanoate |
InChI |
InChI=1S/C13H23NO2/c1-4-6-7-8-9-11(3)12(10-14)13(15)16-5-2/h11-12H,4-9H2,1-3H3 |
InChI Key |
HDLPOJMSYAOUAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















